molecular formula C16H18N4O3 B11645485 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B11645485
M. Wt: 314.34 g/mol
InChI Key: MCHZRUVASBOJGU-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy-methoxyphenyl group and a tetrahydrocyclopenta[c]pyrazole core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
  • N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Uniqueness

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H18N4O3/c1-9(10-6-7-13(21)14(8-10)23-2)17-20-16(22)15-11-4-3-5-12(11)18-19-15/h6-8,21H,3-5H2,1-2H3,(H,18,19)(H,20,22)/b17-9+

InChI Key

MCHZRUVASBOJGU-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC2=C1CCC2)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.